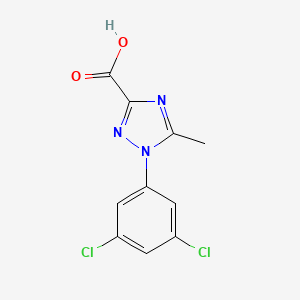

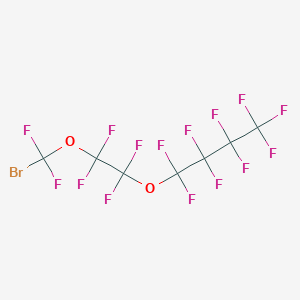

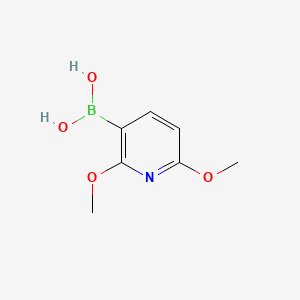

![molecular formula C12H15NO3S B1303299 2-({2-[(4-Methylbenzyl)amino]-2-oxoethyl}sulfanyl)acetic acid CAS No. 338421-46-8](/img/structure/B1303299.png)

2-({2-[(4-Methylbenzyl)amino]-2-oxoethyl}sulfanyl)acetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds to 2-({2-[(4-Methylbenzyl)amino]-2-oxoethyl}sulfanyl)acetic acid has been explored in the literature. One such example is the synthesis of 2-[(5-Amino-1H-pyrrol-2-yl)sulfanyl]acetic acid esters, which were synthesized with up to 77% yield through a one-pot reaction. This process involved the reaction of lithiated propargylamines with isothiocyanates, followed by treatment with t-BuOK–DMSO and alkyl 2-bromoacetates. The synthesis proceeded via the initial formation of a thiophene core, which then underwent recyclization into a pyrrole nucleus at elevated temperatures between 45–60 °C .

Molecular Structure Analysis

Although the specific molecular structure analysis of 2-({2-[(4-Methylbenzyl)amino]-2-oxoethyl}sulfanyl)acetic acid is not detailed in the provided papers, the synthesis of structurally related compounds suggests that the molecule would likely contain a core structure stabilized by the presence of aromatic rings, such as the methylbenzyl group, and a sulfanyl linkage to the acetic acid moiety. The presence of an amino group and the oxoethyl component would contribute to the molecule's reactivity and potential for further transformation .

Chemical Reactions Analysis

The chemical reactivity of the 4-sulfobenzyl ester group, which is structurally related to the 4-methylbenzyl moiety in the compound of interest, has been studied. The 4-sulfobenzyl esters of amino acid derivatives were prepared and shown to be stable under various conditions, including exposure to 2 M hydrogen bromide in acetic acid and a 10-fold excess of trifluoromethane sulfonic acid in trifluoroacetic acid. These esters could be converted to amides and hydrazides and were removable by catalytic hydrogenation and saponification . This suggests that the 4-methylbenzyl group in the compound of interest may confer similar stability and reactivity properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-({2-[(4-Methylbenzyl)amino]-2-oxoethyl}sulfanyl)acetic acid are not directly reported in the provided papers. However, based on the synthesis and reactivity of related compounds, it can be inferred that the compound would exhibit properties consistent with sulfanyl acetic acid esters. These properties might include moderate solubility in polar organic solvents, potential zwitterionic character depending on the pH, and stability under acidic and basic conditions. The presence of the 4-methylbenzyl group could influence the compound's hydrophobicity and its overall stability .

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Structure Analysis

A study by Rahman et al. (2005) described the synthesis of novel compounds with sulfanyl-acetic acid derivatives, focusing on their stereochemistry and biological activity. These compounds were synthesized from 10-undecenoic acid hydrazide, demonstrating the versatility of sulfanyl-acetic acid derivatives in creating biologically active molecules (Rahman et al., 2005).

Watanabe et al. (2010) explored the chemiluminescence of sulfanyl-substituted bicyclic dioxetanes, highlighting their potential use in analytical chemistry for detecting chemical reactions that emit light (Watanabe et al., 2010).

Wirkmechanismus

Target of Action

Similar compounds with a 2-aminothiazole scaffold have been found to exhibit potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines .

Mode of Action

It is known that benzylic compounds typically react via an sn1 pathway, via the resonance-stabilized carbocation . This could potentially be a part of the interaction mechanism of this compound with its targets.

Biochemical Pathways

Compounds with similar structures have been found to have broad pharmacological spectrum .

Pharmacokinetics

The molecular weight of the compound is 25332 , which might influence its bioavailability.

Result of Action

Similar compounds have been found to exhibit potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines .

Action Environment

It is known that the removal of a benzylic hydrogen results in a smaller energy gain, which requires less energy . This could potentially influence the compound’s action in different environments.

Eigenschaften

IUPAC Name |

2-[2-[(4-methylphenyl)methylamino]-2-oxoethyl]sulfanylacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3S/c1-9-2-4-10(5-3-9)6-13-11(14)7-17-8-12(15)16/h2-5H,6-8H2,1H3,(H,13,14)(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBYCEDORBHAITF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNC(=O)CSCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10377194 |

Source

|

| Record name | 2-({2-[(4-methylbenzyl)amino]-2-oxoethyl}sulfanyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10377194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

338421-46-8 |

Source

|

| Record name | 2-[[2-[[(4-Methylphenyl)methyl]amino]-2-oxoethyl]thio]acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=338421-46-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-({2-[(4-methylbenzyl)amino]-2-oxoethyl}sulfanyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10377194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

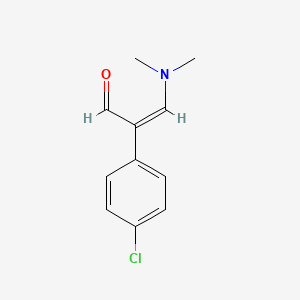

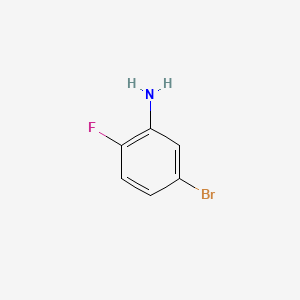

![3-(3,4-Dichlorophenyl)imidazo[1,2-a]pyridin-8-amine](/img/structure/B1303227.png)

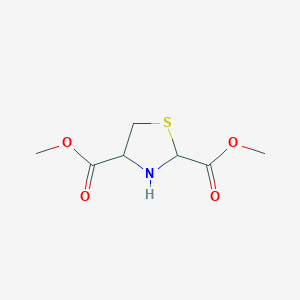

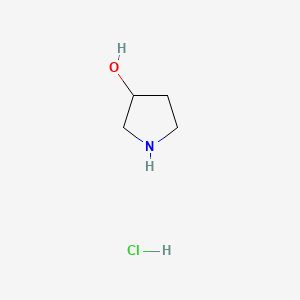

![N-[4-iodo-2-(trifluoromethyl)phenyl]acetamide](/img/structure/B1303254.png)

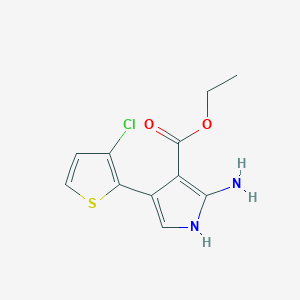

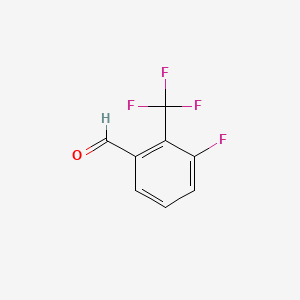

![Methyl 2,2-difluoro-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]acetate](/img/structure/B1303255.png)

![1-{3-[(2,4-Dichlorobenzyl)oxy]phenyl}-1-ethanone](/img/structure/B1303271.png)